molecular formula C15H23ClN2O B001180 Milnacipran hydrochloride CAS No. 101152-94-7

Milnacipran hydrochloride

Cat. No. B001180
M. Wt: 282.81 g/mol
InChI Key: XNCDYJFPRPDERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Milnacipran hydrochloride synthesis has been approached through multiple methods over the years, reflecting the compound's complex chemistry and the pharmaceutical industry's interest in optimizing its production. Notably, Bian Hong (2005) detailed the synthesis of the trans-isomer of Milnacipran hydrochloride, highlighting the use of (±)-(1S,2S)-2-hydroxymethyl-1-phenylcyclopropanecarboxylic acid and several steps including bromination, acyl chloridation, amidation, and Gabriel reaction, culminating in HCl salt formation (Bian, 2005). Desireddy et al. (2017) presented an efficient synthesis pathway via reductive amination of aldehyde, emphasizing a high yield of primary amine and a reduction in by-products (Desireddy et al., 2017).

Molecular Structure Analysis

The structural confirmation of Milnacipran hydrochloride's isomers plays a crucial role in understanding its pharmacological activity. The stereochemistry of Milnacipran is essential for its activity as a dual reuptake inhibitor. Studies like those conducted by Bian Hong (2005) utilize NMR and NOSEY data to compare the structural differences between isomers, providing insights into the compound's molecular interactions and activity.

Chemical Reactions and Properties

Milnacipran hydrochloride's chemical properties, including its reactivity and interaction with other chemical entities, are fundamental to its application and effectiveness. The synthesis pathways often involve reactions that highlight the compound's reactivity, such as bromination, acyl chloridation, and amidation, each step revealing aspects of its chemical behavior and properties essential for its final pharmaceutical form.

Physical Properties Analysis

The physical properties of Milnacipran hydrochloride, including its solubility, melting point, and stability, are critical for its formulation and storage. Research focusing on these aspects ensures the compound's efficacy and safety when administered as a medication. Studies involving the stability-indicating HPTLC method for determination in pharmaceutical formulations by Khatri and Mehta (2011) shed light on these vital characteristics (Khatri & Mehta, 2011).

Chemical Properties Analysis

Analyzing Milnacipran hydrochloride's chemical properties further involves exploring its pharmacokinetics and interactions at the molecular level. The compound's inhibition of serotonin and norepinephrine reuptake is a fundamental chemical property that underlies its therapeutic use. Detailed studies, such as those by Puozzo et al. (2002), provide comprehensive insights into the pharmacology and pharmacokinetics of Milnacipran, highlighting its dual-action mechanism and its metabolic stability (Puozzo, Panconi, & Deprez, 2002).

Scientific Research Applications

  • Stimulation of Catecholamine Synthesis : Milnacipran stimulates catecholamine synthesis in cultured bovine adrenal medullary cells by activating tyrosine hydroxylase and p44/42 MAPK-dependent pathways (Shinkai et al., 2007).

  • Extended Release Multiparticulate System : The novel once-a-day extended release multiparticulate system of Milnacipran HCl using Fluidized bed processor wurster coating technique extends drug release duration, improving patient compliance and reducing side effects (Yerunkar et al., 2015).

  • Treatment of Postherpetic Neuralgia : Milnacipran hydrochloride effectively reduces pain in patients with postherpetic neuralgia refractory to conventional treatment, with minimal side effects (Komori et al., 2006).

  • Potential in Fibromyalgia : It shows potential in mitigating pain and fatigue associated with fibromyalgia (Leo & Brooks, 2006).

  • Enhancing Antihyperalgesic Effect : Milnacipran reduces hyperalgesia and enhances the antihyperalgesic effect of tramadol in managing neuropathic pain in rats (Önal, Parlar, & Ülker, 2007).

  • Improvement in Overactive Bladder Symptoms : It increases bladder capacity and improves overactive bladder symptoms in patients with neurologic diseases without serious adverse effects (Sakakibara et al., 2008).

  • Antidepressant and Anxiolytic Effects : Milnacipran is effective in treating depression, fibromyalgia, and other psychiatric syndromes, and may be useful for fatigue and anxiety symptoms (Pae et al., 2009).

  • Identification of Impurities : Unknown impurities in Milnacipran hydrochloride were identified and characterized using spectroscopic techniques (Khatri & Mehta, 2014).

  • Preferable for Elderly Depressed Patients : Milnacipran may be more suitable for elderly depressed patients due to lower side effects and less cognitive impairment compared to imipramine (Tignol et al., 1998).

  • Pharmacological Profile : It has a pharmacological profile similar to tricyclic NA and 5-HT reuptake inhibitors but does not exhibit alpha1-adrenolytic or cholinolytic activity (Rogóż, Skuza, & Maj, 1999).

Safety And Hazards

Milnacipran hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is considered to be a very safe drug, with an adverse-event profile clearly superior to that of TCAs and, to a certain extent, that of SSRIs .

Future Directions

Milnacipran hydrochloride is indicated for the management of fibromyalgia in patients that are 18 years old or above . While milnacipran may be used for the treatment of major depressive disorder (MDD), it is only recommended in adult patients who are 18 years old or above . Some regional prescribing information notes that the use of the medication is specifically for the short-term symptomatic relief of MDD .

properties

IUPAC Name

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCDYJFPRPDERF-PBCQUBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046785
Record name Milnacipran hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milnacipran hydrochloride

CAS RN

101152-94-7
Record name Milnacipran hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101152-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milnacipran hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101152947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milnacipran hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R*,2S*)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILNACIPRAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNZ43O5WW5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milnacipran hydrochloride
Reactant of Route 2
Milnacipran hydrochloride
Reactant of Route 3
Milnacipran hydrochloride
Reactant of Route 4
Milnacipran hydrochloride
Reactant of Route 5
Milnacipran hydrochloride
Reactant of Route 6
Milnacipran hydrochloride

Citations

For This Compound
381
Citations
RT Owen - Drugs of Today (Barcelona, Spain: 1998), 2008 - europepmc.org
Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI), although its norepinephrine reuptake inhibition predominates. It has been marketed in Europe and Japan as an …
Number of citations: 0 europepmc.org
F Li, C Chin, J Wangsa, J Ho - Drug Metabolism and Disposition, 2012 - ASPET
… single oral dose of 100 mg of [ 14 C]milnacipran hydrochloride solution (5 ml of 20 mg/ml) at … /mg milnacipran hydrochloride. After oral administration of [ 14 C]milnacipran hydrochloride …
Number of citations: 0 dmd.aspetjournals.org
D Khatri, P Mehta - JPC-Journal of Planar Chromatography-Modern …, 2011 - akjournals.com
… , specific, precise and accurate stability-indicating assay method using high performance thin-layer chromatography (HPTLC) is described for estimation of Milnacipran hydrochloride (…
Number of citations: 0 akjournals.com
CL Dias, L Bajerski, RC Rossi, AM Bergold… - 2010 - researchgate.net
… phase, of a 500 μg·mL-1 solution of milnacipran hydrochloride in methanol. … of milnacipran hydrochloride) was calculated. An amount equivalent to 5 mg of milnacipran hydrochloride …
Number of citations: 0 www.researchgate.net
G Singhvi, V Kumar, R Ukawala… - Current …, 2017 - ingentaconnect.com
… : A simple, sensitive and rapid high performance liquid chromatographic (HPLC) method is developed and validated for quantitative determination of milnacipran hydrochloride in rabbit …
Number of citations: 0 www.ingentaconnect.com
CL Dias, RC Rossi, L Bajerski, PE Froehlich - Diss. Tech, 2011 - researchgate.net
… A dissolution test for milnacipran hydrochloride capsules was developed and validated … of milnacipran hydrochloride capsules during storage at 40 C and 75% RH for different periods. …
Number of citations: 0 www.researchgate.net
G Saravanan, M Yunoos, P Kumar, A Kumar - Asian J Pharm Clin Res, 2014 - Citeseer
… The results shown that Milnacipran hydrochloride was … of Milnacipran hydrochloride in bulk and formulations. … 50 mg of Milnacipran hydrochloride was accurately weighed and …
Number of citations: 0 citeseerx.ist.psu.edu
T Hussain, MK Shahzad, K Hayat, K Hussain… - Pharmaceutical …, 2016 - Springer
… colorimetric method for the determination of milnacipran hydrochloride in bulk and swellable matrix … The obtained results indicate that the proposed method of milnacipran hydrochloride …
Number of citations: 0 link.springer.com
M Komori, A Fukuuchi, T Mae, K Nishiyama… - The Pain …, 2006 - Taylor & Francis
… We studied the effect of milnacipran hydrochloride, a newly developed serotoninnoradrenaline-reuptake-inhibitor antidepressant with minimal side effects, in 12 patients with …
Number of citations: 0 www.tandfonline.com
G Singhvi, A Shah, SR Nalla, RN Saha - Drug Delivery Letters, 2014 - ingentaconnect.com
Milnacipran hydrochloride (MIL) is a selective serotonin and norepinephrine dual reuptake inhibitor used for the treatment of depression and fibromyalgia. The aim of present work was …
Number of citations: 0 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.